molecular formula C13H15ClN2 B14681315 Pyridine, 1,4-dihydro-4-imino-1-phenethyl-, monohydrochloride CAS No. 33263-00-2

Pyridine, 1,4-dihydro-4-imino-1-phenethyl-, monohydrochloride

Katalognummer: B14681315
CAS-Nummer: 33263-00-2
Molekulargewicht: 234.72 g/mol
InChI-Schlüssel: YKECYMFUPBTPHD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pyridine, 1,4-dihydro-4-imino-1-phenethyl-, monohydrochloride: is a chemical compound that belongs to the class of heterocyclic aromatic organic compounds It is a derivative of pyridine, which is a six-membered ring containing one nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 1,4-dihydro-4-imino-1-phenethyl-, monohydrochloride typically involves the cyclo-condensation of an aldehyde with a 1,3-dicarbonyl compound in the presence of ammonia. This reaction forms 1,4-dihydropyridines, which can then be further modified to obtain the desired compound . The classical Hantzsch pyridine synthesis is a well-known method for preparing such compounds .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Pyridine, 1,4-dihydro-4-imino-1-phenethyl-, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridines.

    Reduction: Reduction reactions can convert it into different derivatives.

    Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridines, while substitution reactions can produce a wide range of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Pyridine, 1,4-dihydro-4-imino-1-phenethyl-, monohydrochloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of Pyridine, 1,4-dihydro-4-imino-1-phenethyl-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some similar compounds include:

Uniqueness

Pyridine, 1,4-dihydro-4-imino-1-phenethyl-, monohydrochloride is unique due to its specific structural modifications, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

33263-00-2

Molekularformel

C13H15ClN2

Molekulargewicht

234.72 g/mol

IUPAC-Name

1-(2-phenylethyl)pyridin-4-imine;hydrochloride

InChI

InChI=1S/C13H14N2.ClH/c14-13-7-10-15(11-8-13)9-6-12-4-2-1-3-5-12;/h1-5,7-8,10-11,14H,6,9H2;1H

InChI-Schlüssel

YKECYMFUPBTPHD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CCN2C=CC(=N)C=C2.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.